molecular formula C21H21ClN4O3 B2541832 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide CAS No. 1286709-37-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide

Cat. No. B2541832
CAS RN: 1286709-37-2
M. Wt: 412.87
InChI Key: BOYJHRJTBITZGK-UHFFFAOYSA-N
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Description

“N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide” is a complex organic compound. It has been mentioned in the context of antitumor evaluations .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For example, in one study, the molecules were held together by intermolecular interactions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the synthesis of certain compounds involved a Pd-catalyzed C-N cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the molecules were held together by intermolecular interactions .

Scientific Research Applications

Herbicide Activity

Chloroacetamides, including compounds similar in structure to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide, have been studied for their herbicidal activity. Specifically, chloroacetamides are selective pre-emergent or early post-emergent herbicides used in various crops. They control annual grasses and broad-leaved weeds in cotton, brassicas, maize, oilseed rape, peanuts, radish, soybeans, and sugarcane. This highlights their potential utility in agricultural settings for weed management (Weisshaar & Böger, 1989).

Antipsychotic Potential

Compounds structurally related to the chemical have shown antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors. This unique mechanism suggests potential applications in the treatment of psychosis. Antipsychotic agents that do not bind to D2 dopamine receptors could offer a new therapeutic avenue with possibly fewer side effects associated with conventional antipsychotics (Wise et al., 1987).

Antimicrobial and Anti-inflammatory Agents

Recent research has focused on synthesizing novel compounds with antimicrobial and anti-inflammatory properties. Pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives have been evaluated for these biological activities. Such studies underscore the potential of compounds like N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide to serve as scaffolds for developing new therapeutic agents (Kendre, Landge, & Bhusare, 2015).

Anticonvulsant Activity

Alkanamide derivatives, incorporating pyrazole and other heterocyclic rings, have been synthesized and assessed for anticonvulsant activity. This research avenue illustrates the broader neuropharmacological potential of such compounds, which might include N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide, in treating seizure disorders (Tarikogullari et al., 2010).

Safety And Hazards

The safety and hazards of similar compounds have been discussed in the literature . For example, exposure to certain compounds in humans may cause different adverse effects and toxicity .

Future Directions

The future directions of research on similar compounds involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . For instance, compound C27 could be developed as a potential antitumor agent .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-chlorophenyl)-3-(dimethylamino)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-25(2)21-17(15-4-6-16(22)7-5-15)11-26(24-21)12-20(27)23-10-14-3-8-18-19(9-14)29-13-28-18/h3-9,11H,10,12-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYJHRJTBITZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=C(C=C2)Cl)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide

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